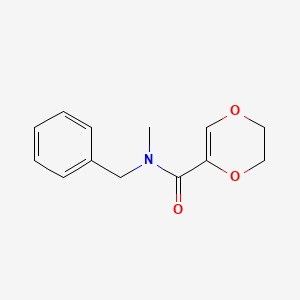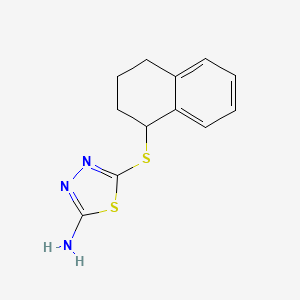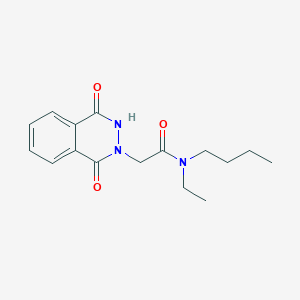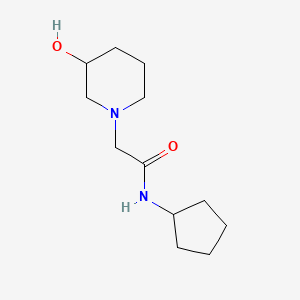
2-(azocan-1-yl)-N-propan-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(azocan-1-yl)-N-propan-2-ylacetamide, also known as AZD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of azo compound that contains a nitrogen-nitrogen double bond. The unique chemical structure of AZD makes it an interesting compound to study, and researchers have been exploring its synthesis, mechanism of action, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-(azocan-1-yl)-N-propan-2-ylacetamide is not fully understood, but it is believed to involve the release of nitrogen gas upon exposure to light. This release of gas can cause changes in the local environment, such as changes in pH or temperature, which can affect cellular processes.
Biochemical and Physiological Effects:
2-(azocan-1-yl)-N-propan-2-ylacetamide has been shown to have minimal toxicity and is generally well-tolerated by cells and tissues. However, its effects on biochemical and physiological processes are still being studied. Some studies have suggested that 2-(azocan-1-yl)-N-propan-2-ylacetamide may have anti-inflammatory and anti-cancer properties, but more research is needed to confirm these findings.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(azocan-1-yl)-N-propan-2-ylacetamide in lab experiments is its unique chemical structure, which can allow for precise control over its release and effects. However, one limitation is that 2-(azocan-1-yl)-N-propan-2-ylacetamide is sensitive to light and may require special handling to prevent premature release of nitrogen gas.
Orientations Futures
There are many potential future directions for research involving 2-(azocan-1-yl)-N-propan-2-ylacetamide. One area of interest is the development of new drug delivery systems using 2-(azocan-1-yl)-N-propan-2-ylacetamide as a carrier. Another area of interest is the use of 2-(azocan-1-yl)-N-propan-2-ylacetamide in tissue engineering to promote the growth of specific types of cells or tissues. Additionally, more research is needed to fully understand the mechanism of action of 2-(azocan-1-yl)-N-propan-2-ylacetamide and its effects on biochemical and physiological processes.
Méthodes De Synthèse
The synthesis of 2-(azocan-1-yl)-N-propan-2-ylacetamide involves the reaction of 2-amino-2-methyl-1-propanol with acetic anhydride to form the intermediate 2-acetamido-2-methyl-1-propanol. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with N-isopropylacrylamide to form the final product, 2-(azocan-1-yl)-N-propan-2-ylacetamide.
Applications De Recherche Scientifique
2-(azocan-1-yl)-N-propan-2-ylacetamide has been used in various scientific research applications, including drug delivery, bioimaging, and tissue engineering. As a drug delivery agent, 2-(azocan-1-yl)-N-propan-2-ylacetamide has been shown to be effective in delivering drugs to specific cells or tissues. In bioimaging, 2-(azocan-1-yl)-N-propan-2-ylacetamide has been used as a contrast agent to enhance the visibility of certain tissues or cells. In tissue engineering, 2-(azocan-1-yl)-N-propan-2-ylacetamide has been used as a scaffold material to promote cell growth and tissue regeneration.
Propriétés
IUPAC Name |
2-(azocan-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-11(2)13-12(15)10-14-8-6-4-3-5-7-9-14/h11H,3-10H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCHWHCCFCYXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide](/img/structure/B7565011.png)

![N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide](/img/structure/B7565019.png)
![N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7565021.png)


![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B7565054.png)
![3-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-1,1-diethylurea](/img/structure/B7565062.png)

![2-[1-methyl-2,4-dioxo-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-3-yl]-N,N-bis(prop-2-enyl)acetamide](/img/structure/B7565079.png)
![5-methyl-N-[1-(2-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7565086.png)
![1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea](/img/structure/B7565096.png)
![N-[1-(2-bromophenyl)ethyl]acetamide](/img/structure/B7565104.png)